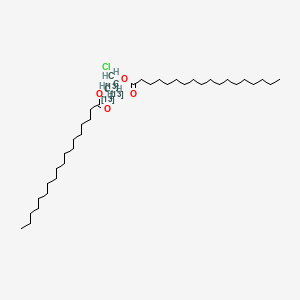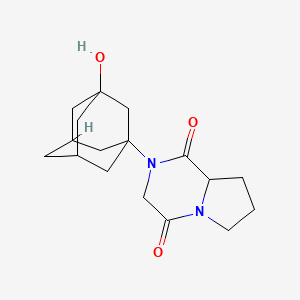
Vildagliptin Lactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vildagliptin Lactam is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound retains the core structure of Vildagliptin but incorporates a lactam ring, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Lactam typically involves the cyclization of Vildagliptin or its intermediates to form the lactam ring. One common method starts with the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form an intermediate, which is then further reacted to form the lactam structure . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the successful formation of the lactam ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Vildagliptin Lactam undergoes various chemical reactions, including:
Hydrolysis: The nitrile group in this compound can undergo hydrolysis to form an amide and then a carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different metabolites.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and various oxidized or reduced derivatives. These products can have different biological activities and properties compared to the parent compound .
科学的研究の応用
Vildagliptin Lactam has several scientific research applications, including:
作用機序
Vildagliptin Lactam exerts its effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) upon their release from intestinal cells . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which promote insulin secretion and regulate blood glucose levels . This mechanism helps improve glycemic control in patients with type 2 diabetes mellitus .
類似化合物との比較
Similar Compounds
Similar compounds to Vildagliptin Lactam include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
Compared to these similar compounds, this compound may offer unique advantages in terms of its chemical stability and biological activity due to the presence of the lactam ring . While all DPP-4 inhibitors share a common mechanism of action, the specific structural differences can influence their pharmacokinetics, efficacy, and safety profiles .
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2 |
InChIキー |
XPKCFFJRILBMTQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
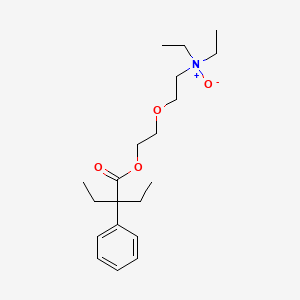
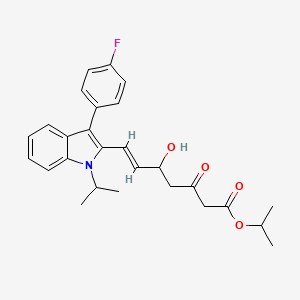
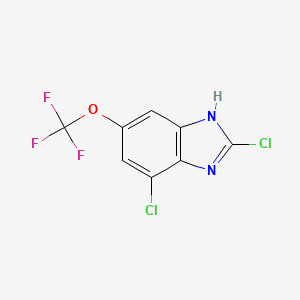
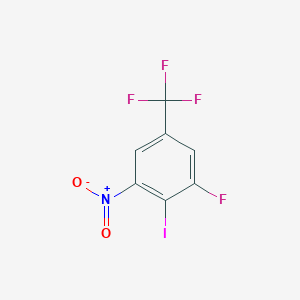
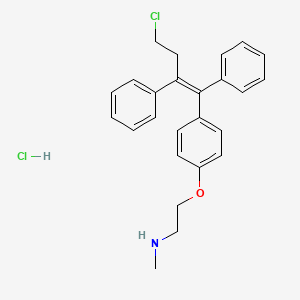
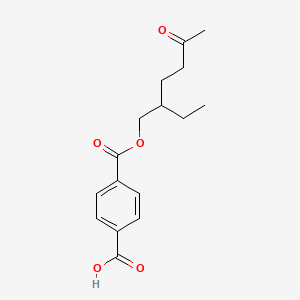
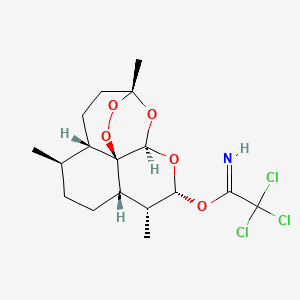

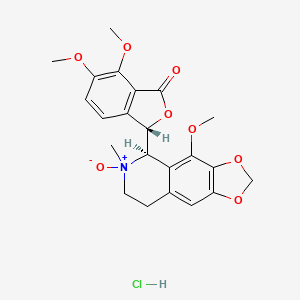
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
